molecular formula C24H21ClN2O3 B11990685 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11990685
M. Wt: 420.9 g/mol
InChI Key: RDTQREDQOSTTBU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene is a complex organic compound with the molecular formula C24H21ClN2O3 and a molecular weight of 420.9 g/mol . This compound is known for its unique structural features, which include a chlorophenyl group and a dimethoxyphenyl group attached to a diaza-cyclopenta-naphthalene core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors, automated synthesis equipment, and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups .

Scientific Research Applications

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene is unique due to its specific combination of functional groups and structural features. The presence of both chlorophenyl and dimethoxyphenyl groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C24H21ClN2O3

Molecular Weight

420.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H21ClN2O3/c1-28-22-12-9-16(13-23(22)29-2)24-27-20(18-5-3-4-6-21(18)30-24)14-19(26-27)15-7-10-17(25)11-8-15/h3-13,20,24H,14H2,1-2H3

InChI Key

RDTQREDQOSTTBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5O2)OC

Origin of Product

United States

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